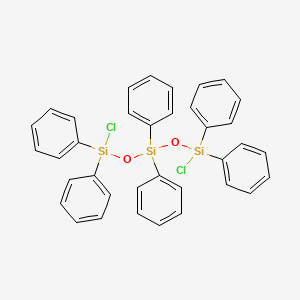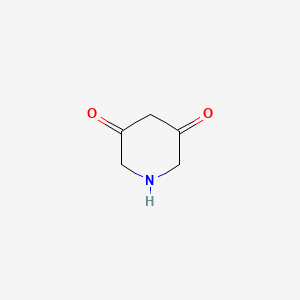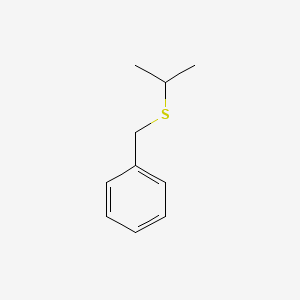
Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl-
概要
説明
Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl-: is a chemical compound with the molecular formula C₆H₁₈Cl₂O₂Si₃. It is a member of the trisiloxane family, characterized by a backbone of alternating silicon and oxygen atoms. This compound is notable for its unique structure and properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- typically involves the chlorination of hexamethyltrisiloxane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The process requires the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the trisiloxane compound to alkenes or alkynes.
Major Products:
Substitution Reactions: The major products are derivatives of trisiloxane with various functional groups replacing the chlorine atoms.
Hydrosilylation: The major products are organosilicon compounds with the trisiloxane moiety attached to the unsaturated substrate.
科学的研究の応用
Chemistry: Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of siloxane polymers and copolymers, which have applications in coatings, adhesives, and sealants .
Biology and Medicine: In biological research, this compound is used to modify surfaces and create biocompatible materials. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: The compound finds applications in the electronics industry, where it is used in the fabrication of silicon-based materials and devices. It is also employed in the production of specialty chemicals and advanced materials .
作用機序
The mechanism of action of Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- involves its ability to undergo various chemical transformations. The chlorine atoms in the compound can be replaced by other functional groups, allowing it to participate in a wide range of reactions. The silicon-oxygen backbone provides stability and flexibility, making it suitable for use in diverse applications .
類似化合物との比較
1,1,3,3,5,5-Hexamethyltrisiloxane: This compound is similar in structure but lacks the chlorine atoms.
1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane: This compound is closely related and shares many properties with Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- but differs in the substitution pattern of the phenyl groups.
Uniqueness: Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- is unique due to the presence of both chlorine and phenyl groups, which impart distinct chemical and physical properties. This combination allows for versatile applications and makes it a valuable compound in various fields .
特性
IUPAC Name |
bis[[chloro(diphenyl)silyl]oxy]-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2O2Si3/c37-41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-43(35-27-15-5-16-28-35,36-29-17-6-18-30-36)40-42(38,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECQKKPQMXCMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549746 | |
| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexaphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7756-88-9 | |
| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexaphenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexaphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3057137.png)
![Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3057139.png)







